Guanosine triphosphate-13C10 (dilithium)

Beschreibung

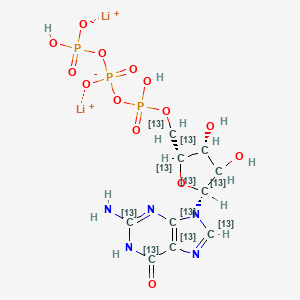

Guanosine triphosphate-13C10 (dilithium) (GTP-13C10) is a stable isotope-labeled compound where ten carbon atoms are replaced with ¹³C isotopes. This modification enhances its utility in quantitative tracing applications, particularly in drug development and metabolic pathway studies. The dilithium salt form improves solubility and stability, making it suitable for biochemical assays .

Eigenschaften

Molekularformel |

C10H14Li2N5O14P3 |

|---|---|

Molekulargewicht |

545.0 g/mol |

IUPAC-Name |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChI-Schlüssel |

SPQUPDOUIWTDAU-IECUJWPGSA-L |

Isomerische SMILES |

[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |

Kanonische SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .

Wissenschaftliche Forschungsanwendungen

Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used in NMR studies to investigate molecular structures and dynamics.

Biology: Utilized in studies of protein synthesis and signal transduction pathways.

Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.

Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .

Wirkmechanismus

The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Molecular Formula :

Key Properties :

- Molecular Weight : ~534 g/mol (derived from similar compounds in ).

- Solubility: Soluble in DMSO, water, or ethanol under specific conditions .

- Storage : Stable at -20°C for years; avoid repeated freeze-thaw cycles .

Comparison with Similar Compounds

Stable isotope-labeled nucleotides are critical for elucidating biochemical mechanisms. Below is a detailed comparison of GTP-13C10 (dilithium) with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Isotope-Labeled Nucleotides

Key Differentiators

Functional Roles

- GTP-13C10 : Primarily involved in RNA synthesis, G-protein signaling, and mitochondrial energy metabolism .

- dGTP-13C10,15N5 : Dual isotopic labeling (¹³C and ¹⁵N) enables precise tracking in bacterial mutagenesis studies (e.g., E. coli A-to-C mutation assays) .

- ATP-13C10 : Central to ATP-dependent processes like glycolysis and kinase signaling, with broader applications in metabolic profiling .

Isotopic Complexity

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.